molecular formula C10H4Br2I2 B14536749 2,6-Dibromo-3,7-diiodonaphthalene CAS No. 62131-93-5

2,6-Dibromo-3,7-diiodonaphthalene

Cat. No.: B14536749
CAS No.: 62131-93-5
M. Wt: 537.75 g/mol
InChI Key: BFNOAMAFINMBAA-UHFFFAOYSA-N
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Description

2,6-Dibromo-3,7-diiodonaphthalene is an organic compound that belongs to the class of halogenated naphthalenes This compound is characterized by the presence of two bromine atoms and two iodine atoms attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3,7-diiodonaphthalene typically involves halogenation reactions. One common method is the bromination and iodination of naphthalene derivatives. For instance, starting with 2,6-dibromonaphthalene, iodination can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions . The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3,7-diiodonaphthalene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield naphthol derivatives, while coupling reactions can produce biaryl compounds with extended conjugation .

Scientific Research Applications

2,6-Dibromo-3,7-diiodonaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3,7-diiodonaphthalene in various applications involves its ability to participate in halogen bonding and π-π interactions. These interactions influence the compound’s reactivity and stability. In organic electronics, the compound’s halogen atoms can facilitate charge transport and improve the performance of devices .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dibromonaphthalene: Another halogenated naphthalene with two bromine atoms at different positions.

    2,6-Dibromonaphthalene: Lacks the iodine atoms present in 2,6-Dibromo-3,7-diiodonaphthalene.

    2,3-Dichloronaphthalene: Contains chlorine atoms instead of bromine and iodine.

Uniqueness

This compound is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical properties. The combination of these halogens enhances the compound’s reactivity and potential for forming diverse derivatives. This makes it a valuable intermediate in organic synthesis and materials science .

Properties

CAS No.

62131-93-5

Molecular Formula

C10H4Br2I2

Molecular Weight

537.75 g/mol

IUPAC Name

2,6-dibromo-3,7-diiodonaphthalene

InChI

InChI=1S/C10H4Br2I2/c11-7-1-5-3-10(14)8(12)2-6(5)4-9(7)13/h1-4H

InChI Key

BFNOAMAFINMBAA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=CC2=CC(=C1Br)I)Br)I

Origin of Product

United States

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